molecular formula C28H20ClN5 B15036297 N-[(1E)-4-(4-chlorophenyl)phthalazin-1(2H)-ylidene]-1-(2-methylphenyl)-1H-benzimidazol-5-amine

N-[(1E)-4-(4-chlorophenyl)phthalazin-1(2H)-ylidene]-1-(2-methylphenyl)-1H-benzimidazol-5-amine

Cat. No.: B15036297
M. Wt: 461.9 g/mol
InChI Key: RETTVYLEFYBTQF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-[1-(2-methylphenyl)-1H-1,3-benzodiazol-5-yl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core, substituted with a chlorophenyl group and a benzodiazole moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[1-(2-methylphenyl)-1H-1,3-benzodiazol-5-yl]phthalazin-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the Phthalazinone Core: This involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling Reactions: The final step involves coupling the benzodiazole moiety with the phthalazinone core using a chlorophenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the compound, leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole moiety.

    Reduction: Amines or alcohols derived from the reduction of nitro or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-N-[1-(2-methylphenyl)-1H-1,3-benzodiazol-5-yl]phthalazin-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[1-(2-methylphenyl)-1H-1,3-benzodiazol-5-yl]phthalazin-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors on cell surfaces and modulating their activity.

    Pathway Interference: Affecting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone
  • 1-(4-Chlorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
  • 4-(4-Chlorophenyl)phthalazin-1(2H)-one

Uniqueness

4-(4-Chlorophenyl)-N-[1-(2-methylphenyl)-1H-1,3-benzodiazol-5-yl]phthalazin-1-amine is unique due to its specific substitution pattern and the presence of both benzodiazole and phthalazinone moieties

Properties

Molecular Formula

C28H20ClN5

Molecular Weight

461.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[1-(2-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine

InChI

InChI=1S/C28H20ClN5/c1-18-6-2-5-9-25(18)34-17-30-24-16-21(14-15-26(24)34)31-28-23-8-4-3-7-22(23)27(32-33-28)19-10-12-20(29)13-11-19/h2-17H,1H3,(H,31,33)

InChI Key

RETTVYLEFYBTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl

Origin of Product

United States

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